molecular formula C11H11NO2S B1269008 Ethyl 2-amino-1-benzothiophene-3-carboxylate CAS No. 7311-95-7

Ethyl 2-amino-1-benzothiophene-3-carboxylate

Cat. No. B1269008
CAS RN: 7311-95-7
M. Wt: 221.28 g/mol
InChI Key: XNASJEQIJMDBQN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-benzothiophene-3-carboxylate is a compound of interest in the field of organic chemistry for its potential applications and reactivity. This compound serves as a foundation for the synthesis of various heterocyclic compounds and has been explored for its chemical reactivity and potential biological activities.

Synthesis Analysis

The synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate involves several steps, starting from basic benzothiophene derivatives. A notable synthesis pathway involves the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into different derivatives through reactions with various agents, indicating the compound's versatility as a synthetic intermediate (Narayana et al., 2006).

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1-benzothiophene-3-carboxylate and its derivatives has been elucidated through techniques such as X-ray crystallography, providing detailed insight into its molecular geometry and electronic structure. The structural analysis supports the understanding of its chemical reactivity and interaction with other molecules (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Ethyl 2-amino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, highlighting its reactivity and potential for generating a wide range of compounds. Its reactions with primary amines, for instance, lead to the formation of novel compounds, demonstrating its utility in synthetic organic chemistry (Shipilovskikh et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Antimicrobial and Anti-inflammatory Agents : Ethyl 2-amino-1-benzothiophene-3-carboxylate has been used to synthesize a range of compounds with potential antimicrobial and anti-inflammatory activities. Some of these compounds have exhibited promising biological activity in screenings (Narayana, Ashalatha, Raj, & Kumari, 2006).

  • Development of Novel Cytotoxic Agents : Research has focused on synthesizing novel thiophene and benzothiophene derivatives using ethyl 2-amino-1-benzothiophene-3-carboxylate to explore their potential as anti-cancer agents. Some derivatives have shown significant activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).

  • Synthesis of Hypnotic Agents : Derivatives of ethyl 2-amino-1-benzothiophene-3-carboxylate have been synthesized and screened for potential hypnotic activity. Preliminary pharmacological screenings revealed that some compounds exhibited this activity (Ghorab, Heiba, & El-gawish, 1995).

  • Anti-Microbial Applications : The compound and its derivatives have been evaluated for anti-microbial activity, with some showing promising results against various microorganisms (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

  • Radioprotective Character Study : Certain derivatives of ethyl 2-amino-1-benzothiophene-3-carboxylate have been screened for potential radioprotective characteristics, showing notable results in preliminary biochemical screenings (Heiba, Ghorab, & El-gawish, 1997).

  • Apoptosis-Inducing Agents for Breast Cancer : Some compounds synthesized from ethyl 2-amino-1-benzothiophene-3-carboxylate have shown significant antiproliferative potential against cancer cell lines, particularly breast cancer. These compounds were found to induce apoptosis in cancer cells (Gad et al., 2020).

Chemical Synthesis and Modification

  • Synthesis of Schiff Bases : It has been used in the synthesis of Schiff bases through reactions with aromatic aldehydes (Narayana et al., 2006).

  • Formation of Various Derivatives : The compound has been a key player in forming various chemical derivatives, including ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

  • Use in Creating Heterocyclic Compounds : Its derivatives have been employed in creating heterocyclic systems, which are important in the development of pharmaceuticals and materials science (Santagati, Santagati, & Modica, 1993).

Safety And Hazards

The safety information for Ethyl 2-amino-1-benzothiophene-3-carboxylate indicates that it has hazard statements H315, H319, and H335 . Precautionary measures include P261, P305+P351+P338 .

properties

IUPAC Name

ethyl 2-amino-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNASJEQIJMDBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351399
Record name ethyl 2-amino-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1-benzothiophene-3-carboxylate

CAS RN

7311-95-7
Record name ethyl 2-amino-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-1-benzothiophene-3-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 1b (1.06 g, 4.03 mmol) in toluene (100 mL) was added pyrrolidine (5 mL). The resultant mixture was heated at 100° C. for 8 h, diluted with brine solution (200 mL) and extracted with ethyl ether (300 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated. Flash chromatography (hexanes/ethyl acetate, 4:1) then afforded the title compound (0.76 g, 85%) as a yellow solid: MS (ES) m/z 222 (M+H)+; 1H NMR (400 MHz, CDCl3) δ8.14 (d, J=8.0 Hz, 1H), 7.53 (d, J=7.2 Hz, 1H), 7.28 (m, 1H), 7.04 (m, 1H), 6.51 (brs, 2H), 4.45 (q, J=7.2 Hz, 2H), 1.50 (t, J=7.2 Hz, 3H).
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

14.4 g of hydrogenation catalyst (Degussa-Hüls; E 101 R/W 5%) are added to a solution of 36 g of ethyl 2-acetylaminotetrahydrobenzothiophene-3-carboxylate in 250 ml of xylene (isomeric mixture) and the mixture is heated to a constant temperature of 139° C. to 141° C. 47 g of α-methylstyrene are metered in over a period of 5 h. The mixture is then refluxed for a further 36 h. It is cooled to 102° C., 32 g of pyrrolidine are added and the mixture is brought back to the reflux point (127° C.); it is stirred for 20 h at this temperature. After cooling to 20° C., the Pd/carbon is filtered off, the filtrate is concentrated to a residue, and the residue is taken up in 75 ml of ethyl acetate and washed with three times 12 ml of 10% hydrochloric acid. The organic phase is washed with twice 5 ml of water and then concentrated to a residue. This is recrystallized from 50 ml of isopropanol to give 21 g of ethyl 2-aminobenzothiophene-3-carboxylate in the form of slightly yellowish crystals (70.5% yield).
Name
ethyl 2-acetylaminotetrahydrobenzothiophene-3-carboxylate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Yield
70.5%

Synthesis routes and methods III

Procedure details

2 g of palladium catalyst (5% Pd/C, approx. 50% moisture content; Degussa-Hüls; E 101 RW 5%) are added to a solution of 10 g of ethyl 2-acetylaminotetrahydrobenzothiophenecarboxylate in 80 ml of mesitylene and the mixture is heated to 170° under nitrogen. 2 g of ethyl cinnamate are metered in over 30 min and stirring is continued for 21 h. The temperature is then lowered to 100° and 10 ml of pyrrolidine are added. The reaction mixture is stirred for 25 h under nitrogen. The catalyst is then filtered off and rinsed with 60 g of ethanol. The solutions are combined and the solvent is distilled off. The residue is taken up in ethyl acetate and washed twice with 1 N HCl and once with water. After distillation of the solvent and subsequent crystallization from 2-propanol, ethyl 2-aminobenzo[b]thiophene-3-carboxylate is obtained with a yield of 64%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
ethyl 2-acetylaminotetrahydrobenzothiophenecarboxylate
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The solution of 10 millimol VII in 50 milliliter methanesulfonic acid was stirred at room temperature for 48 hours. The reaction mixture was poured onto icecold 25% aqueous NH3 solution, the soliw was filtered off, washed with water and n-hexane, then dried.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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